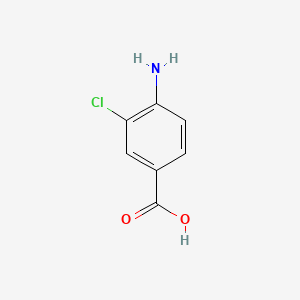













|
REACTION_CXSMILES
|
CCN(CCNC(C1C=CC(N)=C(Cl)C=1)=O)CC.[NH2:19][C:20]1[CH:30]=[CH:29][C:23]([C:24]([O:26]CC)=[O:25])=[CH:22][C:21]=1[Cl:31].C(C1NC=CN=1)(C1NC=CN=1)=O.C(=O)=O>C1COCC1.CO.C(Cl)Cl>[NH2:19][C:20]1[CH:30]=[CH:29][C:23]([C:24]([OH:26])=[O:25])=[CH:22][C:21]=1[Cl:31]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CCNC(=O)C1=CC(=C(C=C1)N)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CCNC(C1=CC(=C(C=C1)N)Cl)=O)CC
|
|
Name
|
( 1b )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C(=O)OCC)C=C1)Cl
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
|
Name
|
N,N′-diethylenediamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
increased rapidly
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was warmed to 45° C. for fifteen minutes
|
|
Type
|
CUSTOM
|
|
Details
|
had reacted
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was warmed to 55° C
|
|
Type
|
WAIT
|
|
Details
|
After 30 minutes
|
|
Duration
|
30 min
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |